(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine
Overview
Description
(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine is a chemical compound that is widely used in scientific research. It is a piperidine derivative that has a variety of applications in the field of biochemistry and pharmacology.
Mechanism of Action
((2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine acts as an agonist for the dopamine D2 receptor and the mu-opioid receptor. It has been shown to have an affinity for these receptors, which results in the activation of intracellular signaling pathways. This activation leads to the modulation of neurotransmitter release, which can have various physiological effects.
Biochemical and Physiological Effects:
The activation of the dopamine D2 receptor and the mu-opioid receptor by ((2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine can have various biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of mood and emotion, and the control of movement. It has also been shown to have an effect on the release of hormones, such as prolactin and growth hormone.
Advantages and Limitations for Lab Experiments
One of the advantages of ((2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine is its high affinity for the dopamine D2 receptor and the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of action of these receptors. However, one limitation of this compound is its potential toxicity, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of ((2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine. One direction is the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another direction is the study of the effects of this compound on other neurotransmitter receptors, such as the serotonin receptor. Additionally, the use of ((2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine in combination with other compounds could lead to the development of new treatments for various diseases.
In conclusion, ((2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine is a compound with various scientific research applications. It has a high affinity for the dopamine D2 receptor and the mu-opioid receptor, and its activation can have various biochemical and physiological effects. While it has some limitations, its potential for use in the development of new drugs and the study of neurotransmitter receptors makes it a valuable tool for scientific research.
Scientific Research Applications
((2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine has various scientific research applications, including the study of opioid receptors, dopamine receptors, and other neurotransmitter receptors. It is also used in the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and depression.
properties
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOAORJRRSLOQA-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Amino-1-tert-butoxycarbonyl-2-phenylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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